

An In-depth Technical Guide to Ethyl 4oxoheptanoate

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This technical guide provides comprehensive information on the molecular properties of **Ethyl 4-oxoheptanoate**, a keto ester of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its key physicochemical data, a representative synthetic protocol, and a visual workflow of the synthesis process.

Physicochemical Properties of Ethyl 4oxoheptanoate

Ethyl 4-oxoheptanoate is an organic compound classified as a keto ester. The following table summarizes its fundamental molecular properties.

| Property | Value |
|-------------------|--------------------------|
| Molecular Formula | C9H16O3[1][2][3] |
| Molecular Weight | 172.22 g/mol [1][2][4] |
| Monoisotopic Mass | 172.10994 Da[1][3] |
| IUPAC Name | ethyl 4-oxoheptanoate[1] |
| CAS Number | 14369-94-9[1] |



Experimental Protocol: Synthesis of a Related Keto Ester

While specific, detailed synthetic routes for **Ethyl 4-oxoheptanoate** are not extensively published, a general and widely applicable method for synthesizing related keto esters, such as Ethyl 7-aryl-7-oxoheptanoates, involves a multi-step process. This often includes the formation of a monoester from a dicarboxylic acid, conversion to an acyl chloride, and subsequent Friedel-Crafts acylation. The following protocol is a representative example adapted from the synthesis of a structurally similar compound.[5]

Stage 1: Synthesis of Monoethyl Pimelate

This initial stage involves the selective mono-esterification of a dicarboxylic acid, in this case, pimelic acid.

- Principle: By reacting pimelic acid with a controlled amount of ethanol under acidic catalysis, a mixture containing the desired mono-ester is produced, which can then be isolated.[5]
- Methodology:
 - Combine pimelic acid (1 equivalent) with anhydrous ethanol (1.2 equivalents) in a roundbottom flask.
 - Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
 - Reflux the mixture for 4-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize and remove unreacted acid and the catalyst. The organic layer is then dried and concentrated to yield the mono-ester.[5]

Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate



The monoester is then converted into a more reactive acyl chloride.

 Principle: The carboxylic acid group of the monoester is converted to an acyl chloride using a chlorinating agent like thionyl chloride, making it suitable for the subsequent acylation step.
[5]

· Methodology:

- Dissolve the monoethyl pimelate from Stage 1 in an appropriate anhydrous solvent.
- Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride (1.5 equivalents).
- Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
- Monitor the reaction for the disappearance of the starting material, for instance, by IR spectroscopy (observing the disappearance of the broad O-H stretch).
- After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude acyl chloride.[5]

Stage 3: Friedel-Crafts Acylation to Yield the Final Product

The final stage involves the formation of the keto ester via a Friedel-Crafts acylation reaction.

• Principle: The synthesized acyl chloride is used to acylate an aromatic ring (in this example, fluorobenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the aryl ketone.[5]

Methodology:

- Prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in an excess of the aromatic substrate (e.g., fluorobenzene) at 0 °C.
- Slowly add a solution of the Ethyl 7-chloro-7-oxoheptanoate from Stage 2.
- Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2-4 hours, monitoring progress by TLC.

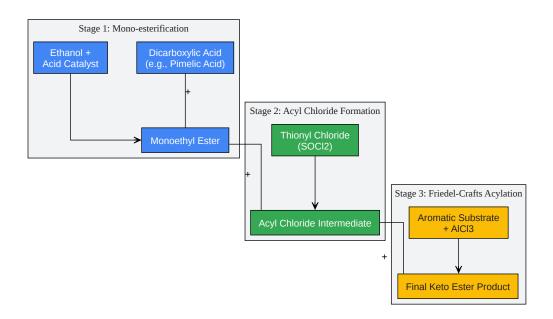


- Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer, perform aqueous extractions, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation to yield the final keto ester.[5]

Synthetic Workflow Visualization

The following diagram illustrates the general three-stage workflow for the synthesis of a keto ester via Friedel-Crafts acylation.





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Caption: A general workflow for the synthesis of a keto ester.



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